molecular formula C24H21N3O5 B11943756 2-methoxy-4-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl benzoate CAS No. 881402-58-0

2-methoxy-4-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl benzoate

Cat. No.: B11943756
CAS No.: 881402-58-0
M. Wt: 431.4 g/mol
InChI Key: FXAUWOQRJPHZGG-MFKUBSTISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl benzoate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-methoxy-4-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-4-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl benzoate involves its interaction with specific molecular targets and pathways. The hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit certain enzymes or disrupt cellular processes. Additionally, the compound’s structure enables it to interact with DNA or proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-4-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazone linkage and benzoate ester make it particularly versatile in various chemical reactions and research applications .

Properties

CAS No.

881402-58-0

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate

InChI

InChI=1S/C24H21N3O5/c1-16-8-6-7-11-19(16)26-22(28)23(29)27-25-15-17-12-13-20(21(14-17)31-2)32-24(30)18-9-4-3-5-10-18/h3-15H,1-2H3,(H,26,28)(H,27,29)/b25-15+

InChI Key

FXAUWOQRJPHZGG-MFKUBSTISA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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